(3-Aminothieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone
Overview
Description
(3-Aminothieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound that features a thienopyridine core fused with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminothieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone typically involves the condensation of thienopyridine derivatives with pyrrolidine. One common method involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins, followed by intramolecular cyclization and oxidation . The reaction conditions often include the use of triethylamine in an alcoholic solvent at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Aminothieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The amino group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thieno[2,3-b]pyridine derivatives, while substitution reactions can yield a variety of functionalized compounds.
Scientific Research Applications
(3-Aminothieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of (3-Aminothieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The exact pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminothieno[2,3-b]pyridin-2-yl)coumarins: These compounds share a similar thienopyridine core but are fused with a coumarin moiety.
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These derivatives are known for their biological activities and are structurally related to the compound .
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring and exhibit similar biological activities.
Uniqueness
(3-Aminothieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of a thienopyridine core and a pyrrolidine moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-pyrrolidin-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c13-9-8-4-3-5-14-11(8)17-10(9)12(16)15-6-1-2-7-15/h3-5H,1-2,6-7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJRZWQZXYCFHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=C(S2)N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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